4-Chloro-6,7-difluoroquinoline
Overview
Description
4-Chloro-6,7-difluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H4ClF2N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline ring enhances its chemical properties, making it a valuable compound in various scientific fields .
Mechanism of Action
Target of Action
It is known that quinolines, the family to which this compound belongs, often target bacterial enzymes like gyrase and topoisomerase iv .
Mode of Action
Quinolines typically work by inhibiting the aforementioned bacterial enzymes, preventing DNA supercoiling and thus inhibiting bacterial growth .
Biochemical Pathways
Quinolines generally interfere with DNA replication in bacteria, affecting the DNA supercoiling process .
Result of Action
Quinolines are known to have antibacterial, antineoplastic, and antiviral activities .
Biochemical Analysis
Biochemical Properties
Quinolines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds and π-π stacking interactions due to the aromatic nature of the quinoline ring .
Cellular Effects
Quinolines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-6,7-difluoroquinoline is not well-defined. Quinolines generally exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinolines are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6,7-difluoroquinoline typically involves the fluorination and chlorination of quinoline derivatives. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediate compounds, followed by halogenation and purification .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6,7-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of quinoline derivatives with different oxidation states.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-6,7-difluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral properties. It serves as a lead compound for the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and liquid crystals
Comparison with Similar Compounds
- 4,7-Dichloroquinoline
- 6,7-Difluoroquinoline
- 5,6,7,8-Tetrachloroquinoline
Comparison: 4-Chloro-6,7-difluoroquinoline is unique due to the presence of both chlorine and fluorine atoms at specific positions on the quinoline ring. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. For instance, 4,7-dichloroquinoline lacks the fluorine atoms, which may result in different reactivity and biological properties .
Properties
IUPAC Name |
4-chloro-6,7-difluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLSHJNDRZAUOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631073 | |
Record name | 4-Chloro-6,7-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863785-94-8 | |
Record name | 4-Chloro-6,7-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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